physicochemical properties of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone
physicochemical properties of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides a comprehensive analysis of the core , a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering deep insights into the causality behind experimental design and the profound implications of these properties for drug development. The narrative is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. We will explore the compound's structural features, its lipophilicity, solubility, and thermal characteristics. Each section includes not only the theoretical significance but also detailed, field-proven experimental protocols, ensuring that the described methods are self-validating and reproducible. All claims are grounded in authoritative references, providing a trustworthy foundation for future research and application.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of drug discovery and development, the journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is governed by a complex interplay of biological activity and physicochemical properties. The latter—often encompassing solubility, lipophilicity, melting point, and pKa—are not mere physical descriptors; they are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A molecule with exceptional in vitro potency can fail spectacularly in vivo if it cannot be effectively absorbed, reach its target tissue, or possess a suitable metabolic half-life.
The subject of this guide, 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone, incorporates several structural motifs—a trifluoromethyl ketone, a fluorinated phenyl ring, and a butoxy chain—that are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the fluorine atom and butoxy group modulate lipophilicity and electronic properties.[2][3] Understanding the precise physicochemical landscape of this molecule is therefore paramount for predicting its behavior in biological systems and for guiding the rational design of future analogues. This guide provides the foundational knowledge and experimental frameworks to achieve that understanding.
Compound Identification and Structural Attributes
A precise characterization begins with unambiguous identification. While specific experimental data for 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone is not extensively reported in public-domain literature, we can define its core attributes and compare it to structurally similar compounds for which data is available.
| Property | Value | Source |
| IUPAC Name | 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone | N/A |
| Molecular Formula | C₁₂H₁₂F₄O₂ | Derived |
| Molecular Weight | 264.22 g/mol | [4] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | Derived |
| CAS Number | Not assigned or not publicly available. | N/A |
Note: The molecular weight is calculated based on the molecular formula. The CAS number for the isomeric compound 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is 1443328-37-7, highlighting the importance of precise isomer definition.[4]
Structural Diagram:
Caption: 2D structure of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone.
Melting Point and Thermal Behavior
Significance in Drug Development: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and lattice energy.[5] A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often suggests the presence of impurities. Furthermore, high lattice energy, often correlated with a high melting point, can negatively impact solubility, a critical parameter for oral bioavailability.
Predicted and Comparative Data: Direct experimental data for the target compound is unavailable. However, by examining related structures, we can establish a reasonable estimate. For instance, 1-(4-fluorophenyl)ethanone has a melting point of 4 °C, while the more complex 2,2,2-trifluoro-1-phenylethanone is a liquid at room temperature with a boiling point of 165-166 °C.[6] The addition of the butoxy group and a second fluorine atom, along with the trifluoromethyl group, increases molecular weight and potential for intermolecular interactions, suggesting that 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone is likely a low-melting solid or a high-boiling liquid at standard conditions.
Experimental Protocol: Melting Point Determination (Capillary Method)
Rationale: The capillary melting point method is a robust, widely adopted technique requiring minimal sample.[5][7] The principle relies on heating a small, powdered sample packed into a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. The rate of heating is critical; a rapid temperature ramp can lead to an artificially elevated and broad melting range due to thermal lag between the heating block, the thermometer, and the sample.[7] Therefore, a preliminary fast run to approximate the melting point is followed by a slower, more precise measurement.
Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the dry compound onto a clean, hard surface (e.g., a watch glass).
-
Thoroughly crush the sample into a fine powder using a spatula.[5][7] This ensures uniform packing and heat transfer.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[5]
-
-
Apparatus Setup (e.g., Mel-Temp):
-
Ensure the heating block is at least 20°C below the anticipated melting point.[5]
-
Insert the packed capillary tube into one of the sample slots.
-
Insert a calibrated thermometer or temperature probe into the designated well.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample at a rate of 5-10 °C per minute to quickly find the approximate melting range.[5]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.
-
The melting point is reported as the range T₁ – T₂.
-
Caption: Workflow for Capillary Melting Point Determination.
Lipophilicity (LogP)
Significance in Drug Development: Lipophilicity, the affinity of a compound for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters in drug design. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[1][8] This value profoundly influences a drug's ability to cross cell membranes, its binding to plasma proteins, its volume of distribution, and its susceptibility to metabolism by cytochrome P450 enzymes. According to Lipinski's "Rule of Five," a well-absorbed oral drug candidate typically has a LogP value of less than 5.[1][9]
Predicted and Comparative Data: The presence of a four-carbon butoxy chain significantly increases lipophilicity, while the polar ketone and the electronegative fluorine and trifluoromethyl groups work to decrease it. Predicting the exact LogP is challenging, but computational models can provide a valuable starting point. For comparison, the LogP of 4'-fluoroacetophenone is 1.72.[6] The addition of the butoxy group would substantially increase this value, likely placing 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone in the moderately to highly lipophilic range (estimated LogP 3-4.5), underscoring the necessity of experimental verification.
Experimental Protocol: Shake-Flask Method for LogP Determination
Rationale: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning at equilibrium.[8] The method involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing the system to reach equilibrium through agitation, and then quantifying the compound's concentration in each phase.[8] The choice of analytical technique (e.g., HPLC-UV, LC-MS) is critical for accurate quantification, especially for compounds with low concentrations in one of the phases.[10]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) by mixing and allowing the phases to separate for at least 24 hours.[10]
-
Similarly, pre-saturate the aqueous phase with n-octanol. This step is crucial to prevent volume changes during the experiment.
-
-
Partitioning:
-
Accurately prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
In a suitable vessel (e.g., a screw-cap vial), combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected LogP.
-
Securely cap the vessel and agitate it at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This can take anywhere from a few minutes to several hours; 24 hours is a common duration to ensure equilibrium.[10]
-
-
Phase Separation:
-
Centrifuge the vessel to achieve a clean separation of the two phases. This prevents cross-contamination from micro-emulsions at the interface.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.[10]
-
-
Calculation:
-
The partition coefficient, P, is calculated as:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
LogP is the base-10 logarithm of P:
-
LogP = log₁₀(P)[1]
-
-
Caption: Workflow for LogP Determination via Shake-Flask Method.
Aqueous Solubility
Significance in Drug Development: Aqueous solubility is a gatekeeper for oral drug absorption.[11][12] A compound must dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall. Poor solubility is a major cause of low and variable bioavailability, leading to the failure of many promising drug candidates.[12] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with "high solubility" defined as the highest marketed dose being soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[12]
Predicted and Comparative Data: The lipophilic butoxy group and the aromatic ring suggest that 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone will likely exhibit low aqueous solubility. Fluorination can have complex effects on solubility.[13] While the trifluoromethyl group is lipophilic, the single fluorine on the ring might slightly alter crystal packing or hydrogen bonding potential. Given its likely high LogP, the compound is expected to be poorly soluble or practically insoluble in water, necessitating careful formulation strategies for in vivo studies.
Experimental Protocol: Equilibrium Shake-Flask Solubility
Rationale: This method determines the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a specific medium at equilibrium.[12] It is considered the most reliable method for solubility measurement.[14] An excess of the solid compound is agitated in the solvent (e.g., water or buffer) for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound is measured.
Methodology:
-
Setup:
-
Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., deionized water, pH 1.2 buffer, pH 7.4 buffer). The presence of visible solid material at the end of the experiment is essential to confirm that saturation was achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
Equilibration time is critical and compound-dependent. A minimum of 24-48 hours is standard, but longer times may be needed for compounds that are slow to dissolve or undergo polymorphic transformations.[12]
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved compound from the undissolved solid. This is a critical step and can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the compound's concentration using a validated method like HPLC-UV or LC-MS/MS against a standard curve.[14]
-
-
Result:
-
The determined concentration is reported as the equilibrium solubility in the specific medium, typically in units of µg/mL or µM.
-
Acidity/Basicity (pKa)
Significance in Drug Development: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Most drugs are weak acids or bases, and their ionization state dramatically affects their solubility, permeability, and receptor binding.[3][12] For instance, a basic drug will be ionized and more soluble in the acidic environment of the stomach, while an acidic drug will be more soluble in the more neutral pH of the intestine.[12] The trifluoromethyl ketone moiety in 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone can form a hydrate, and the α-proton can be acidic, although typically with a very high pKa. The electron-withdrawing nature of the trifluoromethyl and fluoro-substituted phenyl groups would increase the acidity (lower the pKa) of this α-proton compared to a non-fluorinated analogue.[2][15] However, it is unlikely to be significantly ionized under physiological conditions. Predicting pKa for C-H acids, especially in fluorinated systems, remains a significant challenge, often requiring sophisticated computational methods or direct experimental determination.[13][15]
Due to the general lack of strongly ionizable groups, a detailed experimental protocol for pKa is less critical for this specific molecule compared to compounds with amine or carboxylic acid groups. However, for a full characterization, potentiometric titration or UV-spectrophotometry would be the methods of choice.
Conclusion
The physicochemical profile of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone, as projected from its structural attributes and comparison with related compounds, suggests a molecule of moderate to high lipophilicity and consequently low aqueous solubility. These properties are critical drivers of its potential pharmacokinetic behavior. The provided experimental protocols for melting point, LogP, and solubility represent the gold-standard methodologies required to obtain definitive, high-quality data. For any organization pursuing this or similar chemical scaffolds in a drug discovery program, the rigorous, in-house determination of these parameters is not merely a box-ticking exercise but a foundational step in building a robust, data-driven path toward a viable clinical candidate. The insights and methods detailed in this guide provide a reliable framework for that essential endeavor.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Determination of the purity and identity of organic compounds by melting point. (n.d.). Simon Fraser University. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Ciupa, A., & Voina, C. (2014). Experimental determination of the logP using the spectrophotometric method. Farmacia, 62(2), 346-351. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
-
Experiment 1 – Melting Points. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
-
Al-shahari, M. (2021). experiment (1) determination of melting points. ResearchGate. Retrieved from [Link]
-
Hodgson, L. A., et al. (2010). Practical methods for the measurement of logP for surfactants. Journal of Colloid and Interface Science, 352(1), 297-302. Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies. Retrieved from [Link]
-
Dahan, A., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Taylor, R. (2024, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]
-
<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]
-
Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. Retrieved from [Link]
-
Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. Retrieved from [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, T. (2024). Determination of pKa Values of C−H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2-Substituted Anchor Compound. Chinese Academy of Sciences. Retrieved from [Link]
-
Svatunek, D., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 141(44), 17795-17802. Retrieved from [Link]
-
Appchem. (n.d.). Ethanone, 1-(4-butoxy-3-chlorophenyl)-2,2,2-trifluoro-. Retrieved from [Link]
-
Shields, Z. P., et al. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. ChemRxiv. Retrieved from [Link]
-
European Patent Office. (2015). Patent 3207018: Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from [Link]
- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Chemsrc. (n.d.). 1-(2-Fluorophenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemspace. (n.d.). 1-(4,6-dibromo-3-butoxy-2-fluorophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]
-
Southwell, J. E., & Mabury, S. A. (2012). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 17(8), 9246–9253. Retrieved from [Link]
- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
CompChem-Database. (n.d.). Compound details. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1-(4-fluorophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | C12H12F4O2 | CID 91658216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 1-(4-fluorophenyl)ethanone [stenutz.eu]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]
- 10. agilent.com [agilent.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. raytor.com [raytor.com]
- 13. ãTianfei LiuãDetermination of pKa Values of CâH Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2-Substituted Anchor Compound-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pubs.acs.org [pubs.acs.org]
